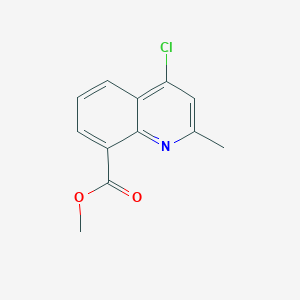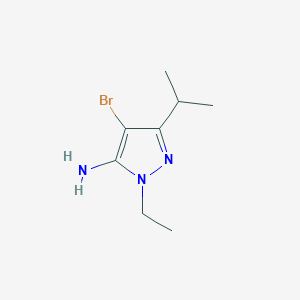
Methyl 4-chloro-2-methylquinoline-8-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-chloro-2-methylquinoline-8-carboxylate” is a chemical compound with the CAS Number: 1234818-35-9 . Its IUPAC name is methyl 4-chloro-2-methyl-8-quinolinecarboxylate . The molecular weight of this compound is 235.67 . It is a solid substance and is stored at a temperature between 2-8°C in an inert atmosphere .
Molecular Structure Analysis
The InChI code for “Methyl 4-chloro-2-methylquinoline-8-carboxylate” is 1S/C12H10ClNO2/c1-7-6-10 (13)8-4-3-5-9 (11 (8)14-7)12 (15)16-2/h3-6H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 4-chloro-2-methylquinoline-8-carboxylate” is a solid substance . It has a molecular weight of 235.67 . The compound is stored at a temperature between 2-8°C in an inert atmosphere .Applications De Recherche Scientifique
Corrosion Inhibition
Methyl 4-chloro-2-methylquinoline-8-carboxylate derivatives have been studied for their corrosion inhibition properties. Research on compounds like (8-hydroxyquinolin-5-yl) methyl-4-chlorobenzoate shows promising results in protecting mild steel in hydrochloric acid environments. These compounds form protective layers on metal surfaces and inhibit both anodic and cathodic reactions, effectively preventing surface damage and decreasing roughness (Rbaa et al., 2019).
Synthesis and Spectroscopic Characterization
The synthesis of novel ligands involving methyl 4-chloro-2-methylquinoline-8-carboxylate derivatives, such as 5-((1-methyl-1,2-dihydroquinolin-4-yloxy) methyl) quinolin-8-ol (MDMQ), has been reported. These compounds, synthesized for pharmacological importance, were characterized using various spectroscopic techniques and tested for antimicrobial activities against bacteria and fungi (Patel & Patel, 2017).
Antimicrobial Potentials
Studies on 4-methylquinoline analogues, including methyl 4-chloro-2-methylquinoline-8-carboxylate, have shown significant antimicrobial activities. For instance, research on Citrullus colocynthis fruits indicates that these compounds could be useful in developing natural preservatives against foodborne bacteria (Kim et al., 2014).
Cytotoxicity Studies
Certain derivatives of methyl 4-chloro-2-methylquinoline-8-carboxylate, such as alkyl [(6,8-diarylthieno[3,2-c]quinoline)]-2-carboxylates, have been synthesized and evaluated for their cytotoxicity against cancer cell lines. These studies provide insights into the potential use of these compounds in cancer research and treatment (Mphahlele et al., 2014).
Photolysis in Aqueous Systems
The photodegradation of quinolinecarboxylic herbicides, which are structurally similar to methyl 4-chloro-2-methylquinoline-8-carboxylate, has been explored. Studies like these shed light on the environmental fate of such compounds and their potential impact on ecosystems (Pinna & Pusino, 2012).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 4-chloro-2-methylquinoline-8-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-7-6-10(13)8-4-3-5-9(11(8)14-7)12(15)16-2/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKKOOISRLHZEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)C(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chloro-2-methylquinoline-8-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(Dimethylamino)methylene]-7-(4-methoxyphenoxy)-3-phenyl-1-indanone](/img/structure/B2820882.png)
![N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxybenzamide](/img/structure/B2820886.png)


![2-[5-(2-amino-2-oxoethyl)sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide](/img/structure/B2820889.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)ethanone](/img/structure/B2820890.png)

![N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2820893.png)
![Methyl (2S,5S)-1-[2-[methyl(prop-2-enoyl)amino]acetyl]-5-phenylpyrrolidine-2-carboxylate](/img/structure/B2820894.png)
![1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone](/img/structure/B2820896.png)
![2-(3,5-Dinitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2820898.png)